molecular formula C22H26ClN3O4 B2546716 N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-30-3

N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2546716
CAS RN: 941976-30-3
M. Wt: 431.92
InChI Key: FDPZENNFHBZYEZ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of N-(arylamino) oxamides and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Research on compounds structurally related to N1-(4-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has focused on the synthesis and exploration of their complexation properties, as well as their crystal structures. For instance, the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride with palladium(II) and mercury(II) have been reported, highlighting the methods to generate these compounds and analyze their structural characteristics. Such studies are pivotal for understanding the coordination chemistry and potential applications of similar compounds in various fields, including materials science and catalysis (Singh et al., 2000).

Heterocyclic Compound Development

Another area of interest is the development of heterocyclic compounds based on similar structural frameworks. For example, new derivatives of 1, 3-oxazolidine, 1,3-oxazolidin-2-one, 1,2,3-oxathiazolidin-2-one, and morpholine-2,3-dione, containing the CH2CONHR group, have been prepared, showcasing the versatility of these frameworks in synthesizing novel heterocyclic compounds. Such research is crucial for expanding the chemical space of potential therapeutic agents and materials with unique properties (Tlekhusezh et al., 1996).

Molecular Synthesis Techniques

The field also sees innovative molecular synthesis techniques, such as the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides. This one-pot synthetic approach provides a new pathway for creating N-(2-carboxyphenyl)aryloxalmonoamides, demonstrating the potential for efficient synthesis of complex molecules. These methodologies open new avenues for the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals (Mamedov et al., 2016).

Crystal and Molecular Structure Determination

The determination of crystal and molecular structures of related compounds, such as N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II), provides insights into their molecular geometry and potential interaction mechanisms. Such detailed structural information is essential for the design and development of new materials and drugs, highlighting the importance of crystallography in understanding the properties and functionalities of complex molecules (Akinade et al., 1986).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-29-19-4-2-3-17(13-19)20(26-9-11-30-12-10-26)15-25-22(28)21(27)24-14-16-5-7-18(23)8-6-16/h2-8,13,20H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPZENNFHBZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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